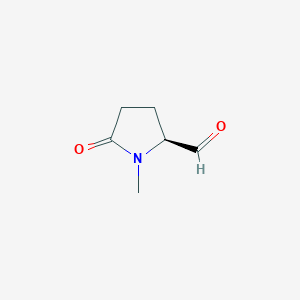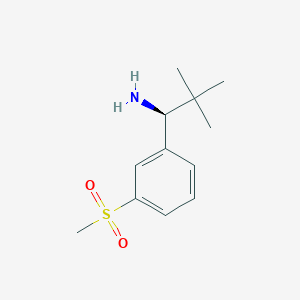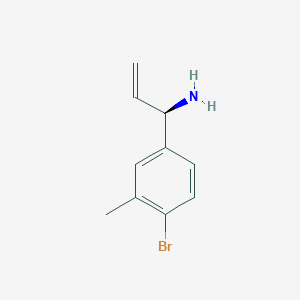
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the oxidation of (S)-1-Methyl-5-oxopyrrolidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve large-scale production. The reaction conditions are optimized to maintain the stereochemical integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Reduction: (S)-1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde or (S)-1-Methyl-5-oxopyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde: The enantiomer of the compound with different stereochemistry.
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: An oxidized form of the compound.
1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde: A reduced form of the compound.
Uniqueness
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its dual functional groups (ketone and aldehyde) provide versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S)-1-methyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m0/s1 |
Clé InChI |
OTKGOSOTGGCFER-YFKPBYRVSA-N |
SMILES isomérique |
CN1[C@@H](CCC1=O)C=O |
SMILES canonique |
CN1C(CCC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)


![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)



![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)



![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)
